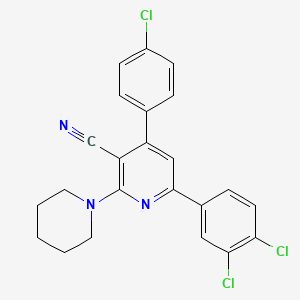

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

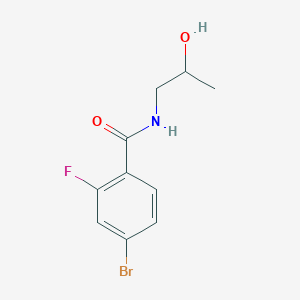

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide, commonly known as MNQSA, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MNQSA is a sulfonamide derivative that exhibits potent anticancer and antimicrobial properties. It is a yellow crystalline powder with a molecular weight of 414.45 g/mol and a melting point of 220-222 °C.

Applications De Recherche Scientifique

Molecular Structure and Interaction Studies

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives have been extensively studied for their unique molecular structures and interactions. Research by Kalita, Baruah, and others have explored different spatial orientations and anion coordination capabilities of amide derivatives, demonstrating the compound's potential in forming channel-like structures through self-assembly, attributed to weak C–H⋯π and C–H⋯O interactions. This behavior suggests applications in molecular engineering and design of new materials with specific properties (Kalita & Baruah, 2010). Karmakar, Sarma, and Baruah further investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids, which could have implications for the development of novel gelators and materials with unique fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiprotozoal Activities

In the realm of therapeutic research, Patel and colleagues synthesized a new series of quinoxaline-based 1,3,4-oxadiazoles from 2-hydroxy quinoxaline, which demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This research opens avenues for the compound's use in developing new treatments for infectious diseases, showcasing its potential beyond traditional applications (Patel et al., 2017).

Catalytic and Synthetic Applications

Zhang Qun-feng's study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, using a novel Pd/C catalyst, highlights the compound's utility in catalysis and sustainable chemical processes. This research suggests the compound's role in improving industrial synthesis methods for environmentally friendly production practices (Zhang Qun-feng, 2008).

Antitubercular Agents

Research into the development of new antitubercular agents has also been a significant area of application. Studies by Pissinate et al. and Giacobbo et al. on 2-(quinolin-4-yloxy)acetamides revealed potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These compounds exhibited excellent activity without apparent toxicity to mammalian cells, indicating their potential as novel therapeutics for tuberculosis (Pissinate et al., 2016).

Propriétés

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-quinolin-8-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)20-17(22)11-26-16-6-2-4-12-5-3-9-19-18(12)16/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRTYDHJGGRIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)

![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2885836.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2885839.png)

![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)

![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)

![N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)

![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)

![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)